molecular formula C13H8ClF7N2O B3039383 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole CAS No. 1029636-21-2

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole

Cat. No.: B3039383
CAS No.: 1029636-21-2
M. Wt: 376.66 g/mol
InChI Key: HYINKJGWZOYFDE-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole (chemical formula: C₁₁H₈ClF₃N₂O; molecular weight: 276.64 g/mol) is a halogenated pyrazole derivative characterized by three distinct substituents:

  • A chlorine atom at position 4,
  • A 4-methoxyphenyl group at position 5,
  • A perfluopropyl (trifluoromethyl, CF₃) group at position 3 .

The compound exhibits irritant properties (Xi hazard classification), necessitating careful handling in laboratory settings.

Properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF7N2O/c1-24-7-4-2-6(3-5-7)9-8(14)10(23-22-9)11(15,16)12(17,18)13(19,20)21/h2-5H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYINKJGWZOYFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated pyrazole.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde derivatives.

    Reduction: Formation of 4-H-5-(4-methoxyphenyl)-3-perfluopropylpyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity, while the perfluopropyl group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazole Derivatives

Substituent Effects on Molecular Conformation and Crystal Packing

Key comparisons are drawn with isostructural pyrazole derivatives from recent crystallographic studies (Table 1). For example:

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
  • Compound 5 : 4-(4-fluorophenyl)-2-(analogous structure to Compound 4 with Br substitution) .

Table 1: Structural and Crystallographic Comparison

Parameter 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole Compound 4 Compound 5
Core Structure Pyrazole Pyrazole-thiazole-triazole Pyrazole-thiazole-triazole
Key Substituents Cl, CF₃, 4-methoxyphenyl Cl, F, triazolyl, thiazole F, Br, triazolyl, thiazole
Crystal System Not reported in evidence Triclinic Triclinic
Space Group Not reported in evidence P¯1 P¯1
Asymmetric Unit Not reported in evidence 2 independent molecules 2 independent molecules
Planarity Not reported in evidence Near-planar (except one FPh) Near-planar (except one FPh)
Key Findings:

Halogen Influence : Compound 4 (Cl-substituted) and 5 (Br-substituted) share identical triclinic crystal systems (P¯1 symmetry) but exhibit slight lattice adjustments to accommodate halogen size differences. This suggests that substituting halogens (Cl vs. Br) minimally disrupts overall packing but alters intermolecular distances .

Electronic Effects : The methoxyphenyl group in the target compound introduces electron-donating effects , contrasting with the electron-withdrawing fluorophenyl groups in Compounds 4 and 3. This difference likely impacts solubility and reactivity.

Conformational Flexibility : Both Compounds 4 and 5 display two independent molecules in their asymmetric units, adopting near-identical conformations except for one fluorophenyl group oriented perpendicularly. This highlights the role of steric and electronic factors in molecular flexibility .

Biological Activity

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the chloro and methoxy groups, along with the perfluoropropyl substituent, contributes to its unique chemical properties, enhancing lipophilicity and biological interactions.

Research indicates that 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : It displays significant antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation in various tissues.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.
  • Wound Healing : Its potential to enhance wound healing has been explored through various in vitro and in vivo models.
  • Neurological Benefits : There is emerging evidence that it may have neuroprotective effects.

Wound Healing Study

A notable study investigated the wound healing properties of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole using an excisional wound model in rats. The results demonstrated significant improvements in wound contraction rates compared to controls.

Treatment GroupInitial Wound Size (mm²)Final Wound Size (mm²)Percentage Healing (%)
Control1008020
Compound Group1004060

This table illustrates that the compound significantly enhanced healing compared to the control group, highlighting its potential as a topical agent for wound management.

Anticancer Activity

Another study focused on the anticancer properties of this pyrazole derivative. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell LineIC50 Value (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings suggest a selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole

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